[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol
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Overview
Description
[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol: is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol It is characterized by the presence of an aminomethyl group and two methoxy groups attached to a cyclobutyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol typically involves the reaction of cyclobutanone with formaldehyde and an amine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new drugs or therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- [1-(Aminomethyl)-3,3-dimethoxycyclopentyl]methanol
- [1-(Aminomethyl)-3,3-dimethoxycyclohexyl]methanol
- [1-(Aminomethyl)-3,3-dimethoxycycloheptyl]methanol
Comparison: Compared to these similar compounds, [1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol has a smaller ring size, which may influence its reactivity and stability. The presence of two methoxy groups also distinguishes it from other analogs, potentially affecting its chemical and biological properties .
Properties
IUPAC Name |
[1-(aminomethyl)-3,3-dimethoxycyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-8(12-2)3-7(4-8,5-9)6-10/h10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEMJZHKHWNBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CN)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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